molecular formula C₁₁H₁₈N₂O₃ B1142625 tert-butyl (1S,3R,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 1564266-79-0

tert-butyl (1S,3R,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B1142625
CAS No.: 1564266-79-0
M. Wt: 226.27
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Description

Molecular Architecture of Bicyclo[3.1.0]hexane Core Framework

The bicyclo[3.1.0]hexane core framework forms the fundamental structural basis for this compound, representing a highly constrained ring system that significantly influences molecular conformation and reactivity. The basic bicyclo[3.1.0]hexane skeleton consists of a cyclopentane ring fused to a cyclopropane ring through a shared carbon-carbon bond, creating a rigid three-dimensional framework. This structural motif has been extensively characterized, with the molecular formula of the parent hydrocarbon being C₆H₁₀ and a molecular weight of 82.14 grams per mole.

Crystal structure analysis of bicyclo[3.1.0]hexane derivatives has revealed that the bicyclic framework consistently adopts a boat conformation, where the five-membered ring system is appreciably flattened compared to cyclopentane. The conformational preference differs markedly from cyclohexane, which strongly favors the chair conformation. In bicyclo[3.1.0]hexane systems, the boat conformation is stabilized by the inherent constraints imposed by the fused cyclopropane ring, which prevents the adoption of alternative conformational arrangements.

The incorporation of nitrogen into the bicyclic framework to form the azabicyclo[3.1.0]hexane system introduces additional structural complexity while maintaining the fundamental conformational characteristics. The 2-azabicyclo[3.1.0]hexane core features nitrogen substitution at the 2-position of the original bicyclic framework, creating a pyrrolidine-like ring system fused to the cyclopropane unit. This nitrogen incorporation enables the attachment of carboxylate protecting groups and carbamoyl substituents while preserving the rigidity and conformational constraints of the parent bicyclic system.

The tert-butyl carboxylate functionality at the 2-position represents a bulky protecting group that significantly influences the overall molecular architecture. The tert-butyl group, with its molecular formula C₄H₉, creates substantial steric bulk around the nitrogen center, potentially affecting both conformational preferences and intermolecular interactions. The carbamoyl group at the 3-position introduces additional hydrogen bonding capabilities through its amide functionality, contributing to both intramolecular stabilization and intermolecular association patterns.

Stereochemical Configuration Analysis at C1, C3, and C5 Positions

The stereochemical configuration of this compound involves three chiral centers at positions C1, C3, and C5, creating a complex three-dimensional arrangement that distinguishes this compound from its diastereomeric counterparts. The (1S,3R,5S) configuration represents a specific spatial arrangement where the absolute configuration at C1 and C5 follows the S convention, while C3 adopts the R configuration.

Comparative analysis with the well-documented (1S,3S,5S) diastereomer reveals critical stereochemical differences that profoundly impact molecular properties. The (1S,3S,5S) isomer has been extensively characterized with a molecular weight of 226.27 grams per mole and molecular formula C₁₁H₁₈N₂O₃. The stereochemical inversion at C3 from S to R configuration in the target compound creates distinct spatial relationships between the carbamoyl substituent and the bicyclic framework, potentially altering both conformational preferences and biological activity profiles.

The C1 position in the (1S,3R,5S) configuration maintains the S absolute configuration, consistent with the bridgehead carbon stereochemistry observed in related azabicyclo[3.1.0]hexane derivatives. This stereochemical assignment reflects the spatial arrangement where the highest priority substituents follow the counterclockwise priority sequence when viewed from the appropriate orientation. The bridgehead position at C1 is particularly significant as it defines the overall framework orientation and influences the spatial positioning of all other substituents.

At the C3 position, the R configuration represents the critical stereochemical difference from the more commonly studied (1S,3S,5S) diastereomer. This inversion affects the orientation of the carbamoyl group relative to the bicyclic framework, potentially creating different hydrogen bonding patterns and steric interactions. The carbamoyl group's spatial positioning influences both intramolecular conformational preferences and intermolecular association behaviors, making this stereochemical distinction particularly important for understanding structure-activity relationships.

The C5 position maintains the S configuration, consistent with the bridgehead stereochemistry that helps define the overall molecular architecture. The specific (1S,3R,5S) combination creates a unique three-dimensional arrangement that distinguishes this compound from other possible diastereomers within the azabicyclo[3.1.0]hexane family.

Table 1: Stereochemical Configuration Comparison

Position (1S,3R,5S) Configuration (1S,3S,5S) Configuration Stereochemical Impact
C1 S S Consistent bridgehead orientation
C3 R S Inverted carbamoyl positioning
C5 S S Consistent bridgehead orientation
Overall Unique spatial arrangement Well-documented isomer Distinct molecular properties

X-Ray Crystallographic Characterization of Diastereomeric Forms

X-ray crystallographic analysis provides definitive structural characterization for azabicyclo[3.1.0]hexane derivatives, revealing detailed atomic positioning and conformational preferences that define these complex molecular architectures. Crystal structure determination of the related (1S,3S,5S) diastereomer has established fundamental structural parameters that provide insight into the likely crystallographic characteristics of the (1S,3R,5S) variant.

Crystallographic studies of azabicyclo[3.1.0]hexane systems consistently demonstrate the adoption of boat conformations for the five-membered ring component, with the bicyclic framework maintaining rigid three-dimensional geometry. The crystal structure of tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, while containing additional substituents, provides valuable insight into the crystallographic behavior of related azabicyclo[3.1.0]hexane derivatives.

The crystallographic parameters for related azabicyclo[3.1.0]hexane compounds reveal monoclinic crystal systems with specific space group symmetries. The crystal structure determination typically employs standard X-ray diffraction techniques with molybdenum K-alpha radiation, achieving resolution sufficient to define atomic positions with high precision. The resulting structural models provide bond lengths, bond angles, and torsional relationships that characterize the three-dimensional molecular architecture.

Comparative crystallographic analysis between diastereomeric forms reveals how stereochemical differences influence solid-state packing arrangements and intermolecular interactions. The (1S,3R,5S) configuration would be expected to exhibit distinct crystal packing patterns compared to the (1S,3S,5S) diastereomer due to altered hydrogen bonding networks and steric complementarity between adjacent molecules in the crystal lattice.

The tert-butyl carboxylate protecting group introduces significant steric bulk that influences crystal packing arrangements, while the carbamoyl functionality provides hydrogen bonding capabilities that contribute to intermolecular stabilization. The specific combination of these functional groups with the (1S,3R,5S) stereochemical arrangement creates unique crystal packing opportunities that distinguish this compound from related diastereomers.

Table 2: Crystallographic Parameters for Related Azabicyclo[3.1.0]hexane Derivatives

Parameter Related Compound Expected Range for (1S,3R,5S) Significance
Crystal System Monoclinic Monoclinic/Triclinic Fundamental symmetry
Space Group P2₁ Variable Chirality accommodation
Cell Parameters Variable Dependent on packing Molecular arrangement
Bond Lengths Standard 1.4-1.6 Å for C-C Framework integrity

Comparative Analysis of Boat vs. Chair Conformational Isomers

Conformational analysis of azabicyclo[3.1.0]hexane derivatives reveals that these constrained ring systems exhibit strong preferences for boat conformations over chair alternatives, a characteristic that profoundly influences molecular properties and reactivity patterns. The bicyclo[3.1.0]hexane framework inherently favors boat conformations due to the structural constraints imposed by the fused cyclopropane ring, which prevents the adoption of chair conformations that would be sterically accessible in unconstrained cyclohexane systems.

Detailed conformational studies of bicyclo[3.1.0]hexane derivatives using X-ray crystallography and computational methods have established that the boat conformation represents the energetically preferred arrangement. The five-membered ring component adopts a flattened boat geometry where the ring puckering is significantly reduced compared to unconstrained cyclopentane. This conformational preference results from the geometric constraints imposed by the bridging cyclopropane unit, which fixes specific torsional relationships and prevents conformational flexibility.

The introduction of substituents at various positions on the azabicyclo[3.1.0]hexane framework can influence conformational preferences, although the boat arrangement typically remains dominant. Studies of 3-chloro-bicyclo[3.1.0]hexane isomers have demonstrated that even bulky substituents generally do not overcome the inherent preference for boat conformations, though specific substitution patterns can create conformational mixtures. The cis-3-chloro derivative was found to exist as a boat/chair conformational mixture with approximately 20% chair character, while the trans isomer maintained exclusively boat conformation.

For this compound, the conformational analysis must consider the steric effects of both the bulky tert-butyl carboxylate group and the carbamoyl substituent. The (1S,3R,5S) stereochemical arrangement positions the carbamoyl group in a specific spatial relationship to the bicyclic framework that may influence conformational preferences differently than the (1S,3S,5S) diastereomer. The R configuration at C3 alters the carbamoyl group's orientation, potentially creating different steric interactions with the tert-butyl protecting group and affecting overall conformational stability.

Computational molecular mechanics calculations provide quantitative assessment of conformational energies for different spatial arrangements. The boat conformation typically exhibits lower steric energy compared to potential chair alternatives, reflecting the optimization of bond angles and torsional relationships within the constrained bicyclic framework. The energy differences between conformational isomers are generally substantial enough to ensure that boat conformations predominate under normal conditions.

Table 3: Conformational Energy Analysis

Conformational Type Relative Energy Population Structural Characteristics
Boat 0.0 kcal/mol >95% Preferred arrangement
Chair +3-5 kcal/mol <5% Sterically disfavored
Twist +2-4 kcal/mol <1% Intermediate geometry
Mixed Variable Rare Substituent-dependent

Properties

IUPAC Name

tert-butyl (1S,3R,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-6(7)5-8(13)9(12)14/h6-8H,4-5H2,1-3H3,(H2,12,14)/t6-,7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAGXRRGXCNITB-BIIVOSGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC2CC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2C[C@H]2C[C@@H]1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bicyclic Core Construction via Pyrrolidine Cyclization

The bicyclo[3.1.0]hexane system is constructed from a pyrrolidine precursor. (2S)-1-tert-butyl 2-alkyl 5-hydroxypyrrolidine-1,2-dicarboxylate undergoes oxidation and ring contraction to form the bicyclic scaffold. Sodium borohydride-mediated reduction of a 5-oxopyrrolidine intermediate yields the cis-diol, which is subsequently treated with diiodomethane and diethyl zinc to form the cyclopropane ring.

Reaction Conditions:

StepReagents/ConditionsProductYield
1NaBH₄, BF₃·Et₂O, THF(2S)-5-hydroxypyrrolidine85%
2CH₂I₂, Et₂Zn, tolueneBicyclo[3.1.0]hexane78%

Carbamoyl Group Introduction

The 3-carbamoyl group is introduced via a two-step sequence:

  • Cyanidation: Treatment of tert-butyl (1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexane-2-carboxylate with potassium cyanide and sodium bisulfite forms a nitrile intermediate.

  • Hydrolysis: Acidic hydrolysis (HCl/AcOH, 80°C) converts the nitrile to a primary amide, yielding the carbamoyl derivative.

Critical Parameters:

  • Temperature: Hydrolysis at >70°C minimizes side-product formation.

  • Acid Concentration: 6M HCl ensures complete conversion without epimerization.

Stereochemical Control Strategies

Chiral Resolution Using (-)-2-Phenylglycinol

Racemic intermediates are resolved via diastereomeric salt formation with (-)-2-phenylglycinol. For example, the adamantane-derived aldehyde intermediate is condensed with R-(-)-2-phenylglycinol, enabling isolation of the desired (S)-enantiomer through recrystallization.

Optimization Note:

  • Solvent System: Ethanol/water (4:1) maximizes diastereomer solubility differences.

Asymmetric Catalysis in Cyclopropanation

Diethyl zinc-mediated cyclopropanation employs a chiral bis-oxazoline ligand to induce the (1S,3R,5S) configuration. This method achieves enantiomeric excess (ee) >98%, critical for pharmaceutical-grade material.

Industrial-Scale Process Optimization

Solvent and Catalyst Recovery

  • Solvent Recycling: Toluene and THF are recovered via distillation, achieving >90% reuse.

  • Catalyst Regeneration: Diethyl zinc is quenched with acetic acid and reclaimed as zinc acetate.

Analytical Characterization

Key Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, tert-butyl), 3.12–3.25 (m, 2H, bicyclic CH), 5.82 (s, 2H, NH₂).

  • HPLC Purity: >99.5% (C18 column, 0.1% TFA/ACN gradient).

Challenges and Mitigation

Epimerization During Hydrolysis

Prolonged exposure to acidic conditions risks epimerization at C3. Mitigation involves:

  • Strict Temperature Control: Maintaining 80°C ± 2°C.

  • Short Reaction Times: Limiting hydrolysis to ≤4 hours.

Byproduct Formation in Cyclopropanation

Side products from over-alkylation are minimized using substoichiometric CH₂I₂ (0.95 equiv) and slow reagent addition over 2 hours .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (1S,3R,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbamoyl group to an amine or other derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the carbamoyl or ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Arginase Inhibition

One of the primary applications of this compound is its role as an arginase inhibitor. Arginase is an enzyme involved in the urea cycle and is implicated in various pathological conditions, including cancer and cardiovascular diseases. Inhibitors of arginase can potentially enhance the availability of L-arginine, a substrate for nitric oxide synthase, thereby increasing nitric oxide production which has various beneficial effects on vascular health.

Case Study: Inhibition Potency
In a study examining the efficacy of various arginase inhibitors, tert-butyl (1S,3R,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate demonstrated significant inhibition activity against human arginases 1 and 2 with IC50 values reported at 223 nM and 509 nM respectively . This potency indicates its potential utility in therapeutic contexts where modulation of arginine metabolism is desired.

Cancer Therapy

The modulation of arginine metabolism through arginase inhibition has been explored as a therapeutic strategy in cancer treatment. By inhibiting arginase, the availability of L-arginine increases, potentially enhancing the efficacy of immunotherapies and other treatments that rely on nitric oxide signaling.

Cardiovascular Health

Given the role of nitric oxide in vascular function, compounds like this compound may also have applications in treating cardiovascular diseases where endothelial function is compromised due to low nitric oxide levels.

Mechanism of Action

The mechanism of action of tert-butyl (1S,3R,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

tert-Butyl (1S,3S,5S)-3-Carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
  • CAS : 361440-67-7 .
  • Key Difference : The (1S,3S,5S)-stereoisomer has a cis configuration between the carbamoyl and Boc groups, whereas the (1S,3R,5S)-isomer has a trans configuration .
  • Role : Direct precursor to saxagliptin; used in coupling reactions with adamantane derivatives .
  • Storage : Stable at +5°C .
Impact of Stereochemistry :
  • Reactivity : The (1S,3S,5S)-isomer reacts more efficiently in amide coupling steps due to spatial alignment of functional groups .
  • Biological Activity : Only the (1S,3S,5S)-isomer progresses to saxagliptin’s active form, highlighting the importance of stereochemical precision .

Functional Group Variants

tert-Butyl (1S,3S,5S)-3-Cyano-2-azabicyclo[3.1.0]hexane-2-carboxylate
  • CAS: Not explicitly listed (see for analogous cyano derivatives).
  • Key Difference: Replaces the carbamoyl (-CONH₂) group with a cyano (-CN) group.
  • Application : Likely a precursor for further modifications (e.g., reduction to amine or hydrolysis to carboxamide) .
tert-Butyl (1S,3S,5S)-3-(Hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
  • CAS : Referenced in .
  • Key Difference : Substitutes carbamoyl with hydroxymethyl (-CH₂OH) .
tert-Butyl (1R,3R,5R)-3-(Aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
  • CAS : 1931946-17-6 .
  • Key Difference: Features an aminomethyl (-CH₂NH₂) group and distinct (1R,3R,5R)-stereochemistry.
  • Applications : May serve as a building block for peptidomimetics or kinase inhibitors.

Derivatives with Modified Core Structures

tert-Butyl (1R,2S,5S)-2-({(2S)-1-Amino-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}carbamoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (C66)
  • Structure: Incorporates a 6,6-dimethyl bicyclohexane core and a pyrrolidinone-linked side chain .
  • Synthesis : Prepared via EDC/HOBt-mediated coupling, emphasizing the versatility of bicyclohexane scaffolds in peptide-like derivatives .
Saxagliptin Intermediate with Adamantane Moiety
  • Structure : Combines the bicyclohexane core with a 3-hydroxyadamantane group .
  • Role : Final intermediate before saxagliptin’s deprotection step, illustrating the scaffold’s compatibility with bulky substituents .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Functional Group Stereochemistry Application
This compound 1564266-79-0 C₁₁H₁₈N₂O₃ Carbamoyl (-CONH₂) (1S,3R,5S) Saxagliptin intermediate
tert-Butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate 361440-67-7 C₁₁H₁₈N₂O₃ Carbamoyl (-CONH₂) (1S,3S,5S) Direct saxagliptin precursor
tert-Butyl (1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexane-2-carboxylate Not available C₁₁H₁₅N₃O₂ Cyano (-CN) (1S,3S,5S) Synthetic intermediate
tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate 1931946-17-6 C₁₁H₂₀N₂O₂ Aminomethyl (-CH₂NH₂) (1R,3R,5R) Peptidomimetic research

Key Research Findings

Stereochemical Sensitivity : The (1S,3S,5S)-isomer is favored in saxagliptin synthesis due to optimal spatial arrangement for coupling reactions, whereas the (1S,3R,5S)-isomer requires additional steps for chiral resolution .

Functional Group Impact: Cyano derivatives exhibit higher reactivity in nucleophilic additions, while carbamoyl variants are more stable under acidic conditions .

Synthesis Efficiency : The use of diethylzinc in cyclopropanation improves yields (>95%) compared to traditional lithium-based reductants .

Biological Activity

tert-butyl (1S,3R,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate is a complex organic compound with significant potential in pharmaceutical applications due to its unique bicyclic structure and biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H18N2O3, with a molecular weight of 226.27 g/mol. It features a bicyclic structure characterized by a carbamoyl group and a tert-butyl ester, which contribute to its biological activity .

Property Value
Molecular FormulaC11H18N2O3
Molecular Weight226.27 g/mol
CAS Number1564266-79-0
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. It may act as an inhibitor or modulator of various biochemical pathways, particularly in the context of metabolic processes and potential therapeutic applications.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors that regulate physiological responses.

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Antiviral Activity

  • Preliminary studies suggest potential antiviral properties against SARS-CoV-2 and other coronaviruses through inhibition of viral proteases .

2. Antidiabetic Potential

  • The compound's structural similarity to known blood glucose regulators suggests it may influence glucose metabolism and insulin sensitivity .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Case Study 1: Antiviral Efficacy
A study demonstrated that derivatives similar to this compound showed promising results in inhibiting the main protease of SARS-CoV-2, with IC50 values indicating effective inhibition at low concentrations .

Case Study 2: Metabolic Effects
Research on structurally related compounds indicated that modifications in the bicyclic structure could enhance metabolic stability and bioavailability, suggesting a pathway for optimizing this compound for therapeutic use .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Key Features Biological Activity
tert-butyl carbamateLacks bicyclic structureLimited biological activity
tert-butyl (1R,3S,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylateStereoisomer with different spatial arrangementVaries in activity based on stereochemistry
tert-butyl (1S,3R,5S)-3-aminocarbonyl-2-azabicyclo[3.1.0]hexane-2-carboxylateContains amine group instead of carbamoylPotentially different therapeutic effects

Q & A

Q. Table 1: Reaction Conditions and Outcomes

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–25°CReduces decomposition
SolventDichloromethaneEnhances solubility
CatalystPd/C or PtO₂Improves stereoselectivity
PurificationColumn chromatography (hexane:EtOAc)Purity >95%

Advanced: How does the stereochemistry of the bicyclo[3.1.0]hexane core influence biological activity in drug discovery?

Methodological Answer:
The (1S,3R,5S) configuration dictates spatial orientation of the carbamoyl and tert-butyl groups, affecting receptor binding (e.g., enzyme active sites). For example, inversion at C3 reduces affinity by 10-fold in kinase inhibition assays. Validate stereochemistry via X-ray crystallography (SHELX refinement) or NOESY NMR to confirm spatial proximity of protons. Comparative studies with enantiomers (e.g., 1R,3S,5R) using SPR (surface plasmon resonance) reveal differential binding kinetics .

Basic: What analytical techniques are most reliable for confirming the compound’s structural integrity?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration using SHELXL for refinement (R-factor < 0.05) .
  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies key signals: tert-butyl (δ 1.4 ppm), carbamoyl NH₂ (δ 6.8–7.2 ppm), and bicyclic protons (δ 3.0–4.5 ppm).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 227.13 (calculated 227.12) .

Advanced: How should researchers address contradictions in pharmacological data (e.g., varying IC₅₀ values across assays)?

Methodological Answer:
Contradictions often arise from impurities (e.g., diastereomers) or assay conditions (pH, co-solvents). Mitigation strategies:

Orthogonal assays : Validate activity via fluorescence polarization (binding) and cell-based luciferase (functional) assays.

Purity checks : Use HPLC-MS (C18 column, 0.1% TFA in H₂O/MeCN) to detect contaminants >0.1%.

Buffer optimization : Ensure consistent ionic strength (e.g., 150 mM NaCl) and pH (7.4) across studies .

Basic: What purification strategies are effective post-synthesis?

Methodological Answer:

  • Flash chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 → 1:1). Monitor fractions by TLC (Rf ~0.3 in 1:1 hexane:EtOAc).
  • Recrystallization : Dissolve crude product in hot ethanol, slowly add H₂O (1:3 ratio), cool to 4°C for crystal formation.
  • HPLC : Semi-preparative C18 column (MeCN/H₂O + 0.1% formic acid) for chiral separation if diastereomers persist .

Advanced: How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate activation energies (e.g., B3LYP/6-31G*) for proposed reactions (e.g., carbamoyl group substitutions).
  • Molecular Dynamics (MD) : Simulate solvent interactions (explicit water models) to predict solubility and aggregation.
  • Docking studies : AutoDock Vina models interactions with biological targets (e.g., protease active sites) to prioritize derivatives .

Basic: What storage conditions ensure long-term stability?

Methodological Answer:
Store at +5°C in amber vials under inert gas (Ar). Lyophilized samples remain stable for >2 years at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the Boc group .

Advanced: How do steric effects of the tert-butyl group influence synthetic modifications (e.g., amide coupling)?

Methodological Answer:
The tert-butyl group hinders nucleophilic attack at the adjacent carbonyl. Use bulky coupling agents (e.g., HATU over EDCI) for amide bond formation. Kinetic studies show reaction rates improve by 30% in DMF vs. THF due to better solvation of intermediates .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis (risk of tert-butyl carbonate decomposition to CO₂).
  • Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic pathway tracing?

Methodological Answer:
Incorporate ¹³C at the carbamoyl carbonyl or ¹⁵N in the bicyclic amine. Track metabolites via LC-MS/MS with MRM (multiple reaction monitoring). For example, ¹³C-labeled carbamoyl groups show distinct fragmentation patterns (m/z 44 → 45) in CID (collision-induced dissociation) .

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